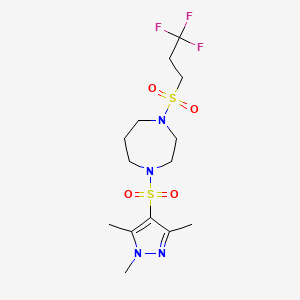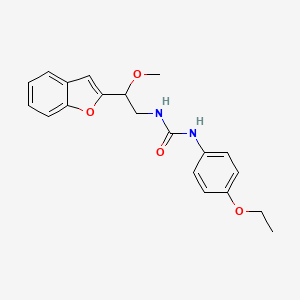
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-ethoxyphenyl)urea is a synthetic organic compound characterized by the presence of a benzofuran moiety, a methoxyethyl group, and an ethoxyphenyl urea structure
Aplicaciones Científicas De Investigación
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-ethoxyphenyl)urea has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzofuran derivatives.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mecanismo De Acción
The mechanism of action of benzofuran derivatives can vary depending on their structure and the specific biological activity they exhibit. For example, some benzofuran derivatives have been found to inhibit PI3K and VEGFR-2, which are important enzymes that control a variety of physiological processes and have a critical role in apoptosis .
Direcciones Futuras
Given the strong biological activities of benzofuran derivatives, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on discovering novel benzofuran compounds with enhanced biological activities and potential applications in many aspects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-ethoxyphenyl)urea typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Methoxyethyl Group: The benzofuran derivative is then reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to introduce the methoxyethyl group.
Urea Formation: The final step involves the reaction of the intermediate with 4-ethoxyaniline and phosgene or a phosgene substitute to form the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring typically yields benzofuran-2,3-dione derivatives, while reduction of a nitro group yields the corresponding amine.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-phenylurea: Lacks the ethoxy group on the phenyl ring.
1-(2-(Benzofuran-2-yl)-2-ethoxyethyl)-3-(4-ethoxyphenyl)urea: Has an ethoxy group instead of a methoxy group on the ethyl chain.
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenyl)urea: Has a methoxy group instead of an ethoxy group on the phenyl ring.
Uniqueness
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-ethoxyphenyl)urea is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both methoxy and ethoxy groups may influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-25-16-10-8-15(9-11-16)22-20(23)21-13-19(24-2)18-12-14-6-4-5-7-17(14)26-18/h4-12,19H,3,13H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUJWEQHONZFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C2=CC3=CC=CC=C3O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
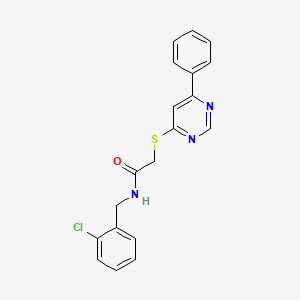
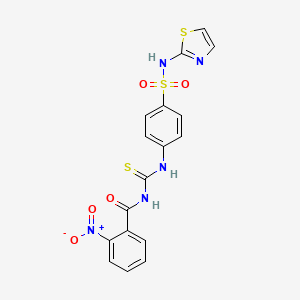
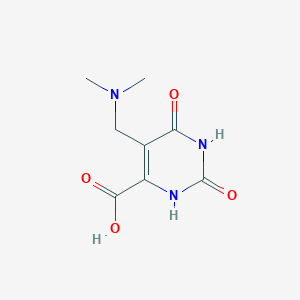
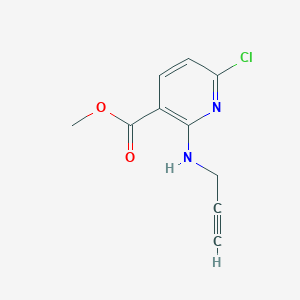
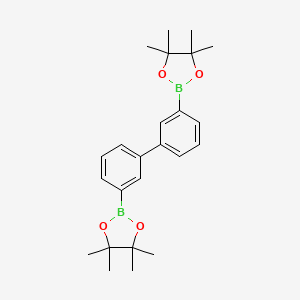
![Ethyl 3-{2-[(2-furylmethyl)amino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2632665.png)
![7-Thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2632666.png)
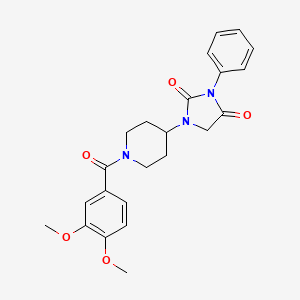
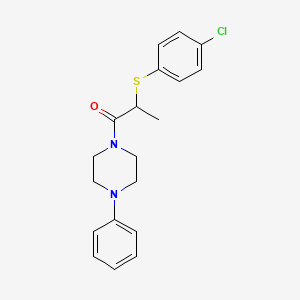
![N-[(2-chlorophenyl)methyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2632669.png)
![[3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2632672.png)

![N-[(3Z)-9-methyl-1-oxo-3-decen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline(11-->2)-lactam](/img/structure/B2632675.png)
